molecular formula C14H12FNO B185209 3-fluoro-N-(4-methylphenyl)benzamide CAS No. 398-80-1

3-fluoro-N-(4-methylphenyl)benzamide

Cat. No. B185209
CAS RN: 398-80-1
M. Wt: 229.25 g/mol
InChI Key: YGYASICDDPBVIN-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methylphenyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as 3-Fluoro-4'-methyl-N-benzoylaniline. This compound has gained significant attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methylphenyl)benzamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-fluoro-N-(4-methylphenyl)benzamide has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-(4-methylphenyl)benzamide in lab experiments is its potential as a starting material for the synthesis of other bioactive compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-fluoro-N-(4-methylphenyl)benzamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of inflammation and cancer. Another direction is to explore its potential as a starting material for the synthesis of new bioactive compounds with improved pharmacological properties. Additionally, more research is needed to understand its safety and toxicity profile.
In conclusion, 3-fluoro-N-(4-methylphenyl)benzamide is a promising chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and its potential as a starting material for the synthesis of new bioactive compounds.

Synthesis Methods

The synthesis of 3-fluoro-N-(4-methylphenyl)benzamide involves the reaction between 3-fluoroaniline and 4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 3-fluoro-N-(4-methylphenyl)benzamide as a white solid.

Scientific Research Applications

3-fluoro-N-(4-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a starting material for the synthesis of other bioactive compounds.

properties

CAS RN

398-80-1

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

3-fluoro-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,1H3,(H,16,17)

InChI Key

YGYASICDDPBVIN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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